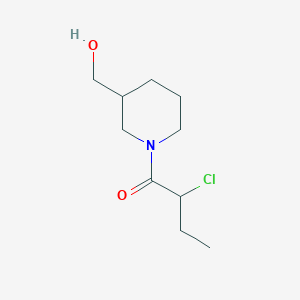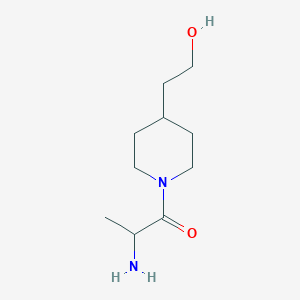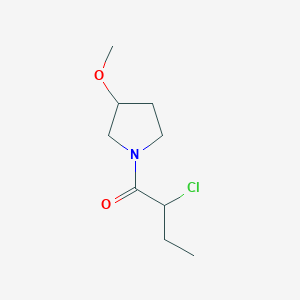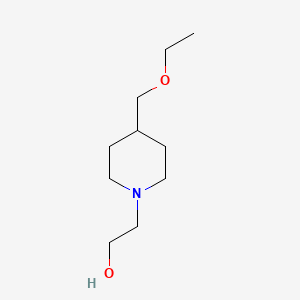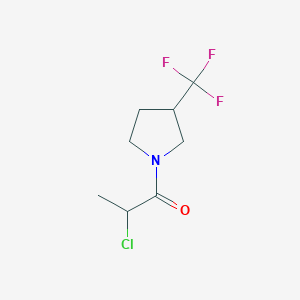
2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, also known as TFMPP, is a synthetic drug that has been used in laboratory experiments for various purposes. It is a derivative of the pyrrolidinone class of compounds and has a wide range of applications in scientific research. TFMPP has been used in a variety of experiments, ranging from drug development to biochemical studies.
Aplicaciones Científicas De Investigación
2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one has been used in a variety of scientific research applications. It has been used in studies of drug metabolism, pharmacokinetics, and pharmacodynamics. It has also been used in studies of enzyme inhibition, receptor binding, and other biochemical processes. In addition, 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one has been used in studies of the effects of drugs on the central nervous system, including the effects of drugs on learning, memory, and behavior.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is not fully understood. It is believed to act as an agonist of serotonin and dopamine receptors in the brain. It is also believed to act as an inhibitor of monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of certain neurotransmitters. In addition, 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is believed to inhibit the reuptake of certain neurotransmitters, such as serotonin and dopamine, which can lead to an increase in the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one are not fully understood. However, it is believed to have both stimulant and sedative effects. It has been observed to increase alertness, reduce fatigue, and improve concentration. In addition, 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one has been observed to have an antidepressant effect and can reduce anxiety. It has also been observed to have an effect on appetite, as it can reduce hunger.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is readily available. In addition, it is relatively stable and has a relatively low toxicity. However, there are also some limitations to its use in laboratory experiments. For example, it has a relatively short half-life, which means that its effects may not last long enough to be useful in certain experiments. In addition, it has not been studied extensively and its effects may vary depending on the experimental conditions.
Direcciones Futuras
The potential future directions for 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one are numerous. It could be used in further studies of drug metabolism, pharmacokinetics, and pharmacodynamics. It could also be used in further studies of enzyme inhibition, receptor binding, and other biochemical processes. In addition, it could be used in further studies of the effects of drugs on the central nervous system, including the effects of drugs on learning, memory, and behavior. Finally, it could be used in further studies of its antidepressant, sedative, and stimulant effects.
Propiedades
IUPAC Name |
2-chloro-1-[3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF3NO/c1-5(9)7(14)13-3-2-6(4-13)8(10,11)12/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHUYOHQCGIXPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



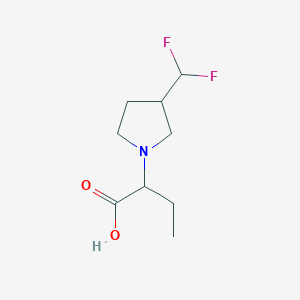
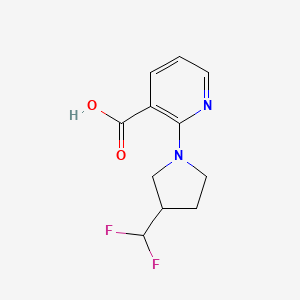

![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-ol](/img/structure/B1476680.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)nicotinic acid](/img/structure/B1476682.png)
![3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1476683.png)
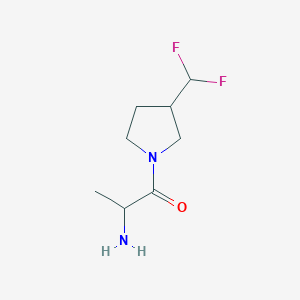
![3-Oxa-6-azabicyclo[3.1.1]heptane-6-carboximidamide](/img/structure/B1476686.png)
